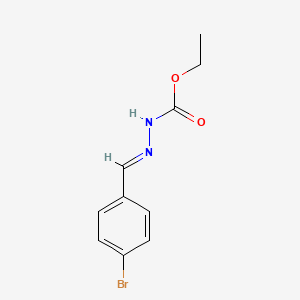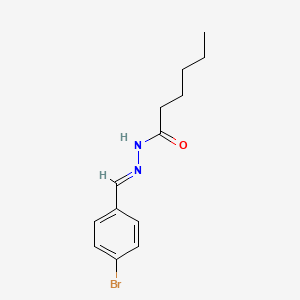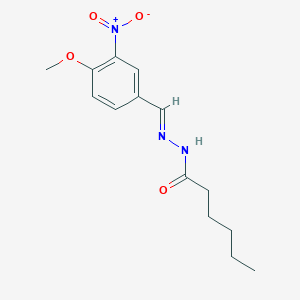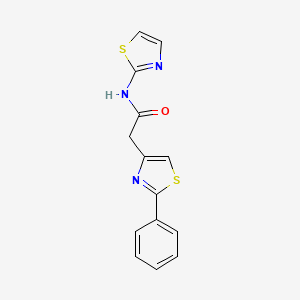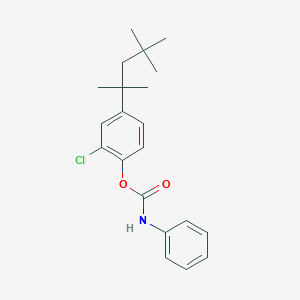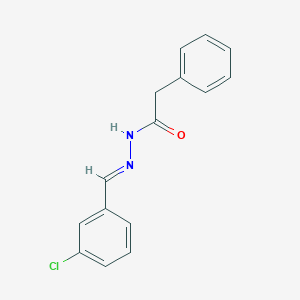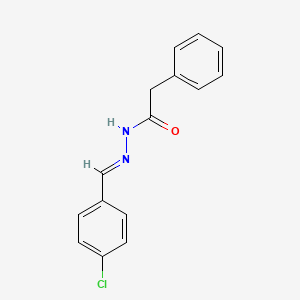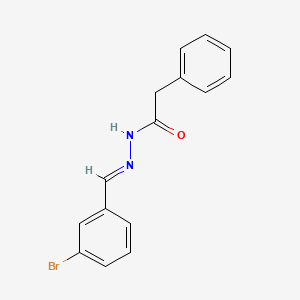
2-(2-methyl-1,3-thiazol-4-yl)-N-2-pyrimidinylacetamide
Overview
Description
2-(2-methyl-1,3-thiazol-4-yl)-N-2-pyrimidinylacetamide, commonly known as MPTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPTA belongs to the family of thiazole compounds and has a molecular weight of 260.31 g/mol.
Scientific Research Applications
MPTA has shown potential applications in various fields of scientific research. One of the major research areas where MPTA has been extensively studied is cancer research. Studies have shown that MPTA has anticancer properties and can induce apoptosis in cancer cells. MPTA has also been studied for its potential use in the treatment of Alzheimer's disease. It has been found to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine in the brain. MPTA has also been studied for its potential use in the treatment of bacterial infections. It has been found to have antibacterial properties and can inhibit the growth of various bacterial strains.
Mechanism of Action
The mechanism of action of MPTA is not fully understood. However, studies have shown that MPTA can inhibit the activity of various enzymes and proteins that are involved in important cellular processes. For example, MPTA has been found to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine in the brain. By inhibiting the activity of this enzyme, MPTA can increase the concentration of acetylcholine in the brain, which can improve cognitive function. MPTA has also been found to inhibit the activity of DNA topoisomerase II, an enzyme that is involved in DNA replication. By inhibiting the activity of this enzyme, MPTA can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
MPTA has been found to have various biochemical and physiological effects. Studies have shown that MPTA can induce apoptosis in cancer cells by activating the caspase pathway. MPTA has also been found to inhibit the activity of acetylcholinesterase, which can improve cognitive function. In addition, MPTA has been found to have antibacterial properties and can inhibit the growth of various bacterial strains.
Advantages and Limitations for Lab Experiments
One of the major advantages of using MPTA in lab experiments is its potential applications in various fields of scientific research. MPTA has shown promising results in cancer research, Alzheimer's disease research, and bacterial infection research. Another advantage of using MPTA in lab experiments is its relatively low toxicity compared to other chemical compounds. However, one of the limitations of using MPTA in lab experiments is its high cost. MPTA is a relatively expensive chemical compound, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of MPTA. One of the future directions is to study the potential use of MPTA in the treatment of other neurodegenerative diseases such as Parkinson's disease. Another future direction is to study the potential use of MPTA in the treatment of viral infections. MPTA has been found to have antiviral properties and can inhibit the replication of certain viruses. Additionally, future studies can focus on the development of more efficient and cost-effective synthesis methods for MPTA.
properties
IUPAC Name |
2-(2-methyl-1,3-thiazol-4-yl)-N-pyrimidin-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4OS/c1-7-13-8(6-16-7)5-9(15)14-10-11-3-2-4-12-10/h2-4,6H,5H2,1H3,(H,11,12,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYYRMWDXUCSEJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CC(=O)NC2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[1-(2-naphthyl)ethylidene]isonicotinohydrazide](/img/structure/B3841222.png)
